molecular formula C16H20N4O2S B2876240 4-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-2-carboxamide CAS No. 1903248-27-0

4-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-2-carboxamide

Cat. No.: B2876240
CAS No.: 1903248-27-0
M. Wt: 332.42
InChI Key: ZMTIEXHQNCJMIH-UHFFFAOYSA-N
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Description

4-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of novel compounds derived from similar structural frameworks, such as pyrimidines and thiophene derivatives, has been reported with applications in anti-inflammatory and analgesic activities. These compounds exhibit selective inhibition of cyclooxygenase-2 (COX-2), with significant analgesic and anti-inflammatory effects compared to standard drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Another study described the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, evaluating their anti-angiogenic and DNA cleavage activities, suggesting potential anticancer applications (Kambappa et al., 2017).

Antimicrobial and Anticancer Properties

  • Research into thieno[2,3-d]pyrimidin-4-one derivatives with annelated bridgehead nitrogen heterocycles shows promising in vitro antibacterial and antifungal activities, indicating potential as new therapeutic antimicrobial agents (Gaber & Moussa, 2011).
  • A study on pyrazolopyrimidines derivatives explored their anticancer and anti-5-lipoxygenase agents, highlighting the structure-activity relationship essential for designing compounds with improved biological activities (Rahmouni et al., 2016).

Properties

IUPAC Name

4-methyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-10-7-13(23-9-10)15(22)18-12-3-5-20(6-4-12)16-17-11(2)8-14(21)19-16/h7-9,12H,3-6H2,1-2H3,(H,18,22)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTIEXHQNCJMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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